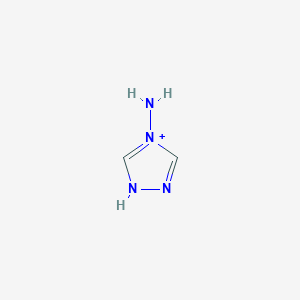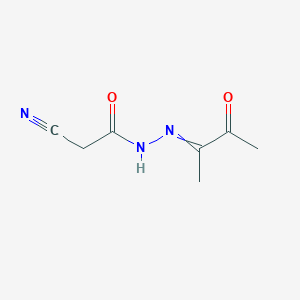![molecular formula C8H11N3O4 B11727786 Ethyl N-{2-cyano-2-[(methoxyimino)methyl]acetyl}carbamate](/img/structure/B11727786.png)
Ethyl N-{2-cyano-2-[(methoxyimino)methyl]acetyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-{2-cyano-2-[(methoxyimino)methyl]acetyl}carbamate is a chemical compound with the molecular formula C8H11N3O4 and a molecular weight of 213.19 g/mol . It is known for its unique structure, which includes a cyano group, a methoxyimino group, and a carbamate ester. This compound is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
The synthesis of Ethyl N-{2-cyano-2-[(methoxyimino)methyl]acetyl}carbamate involves several steps. One common method is the reaction of ethyl cyanoacetate with methoxyamine hydrochloride in the presence of a base, followed by the addition of a carbamoyl chloride . The reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Ethyl N-{2-cyano-2-[(methoxyimino)methyl]acetyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano or methoxyimino groups are replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
Ethyl N-{2-cyano-2-[(methoxyimino)methyl]acetyl}carbamate is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: This compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl N-{2-cyano-2-[(methoxyimino)methyl]acetyl}carbamate involves its interaction with specific molecular targets. The cyano and methoxyimino groups can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity. The carbamate ester can undergo hydrolysis, releasing active intermediates that further interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Ethyl N-{2-cyano-2-[(methoxyimino)methyl]acetyl}carbamate can be compared with similar compounds such as:
Ethyl N-{2-cyano-3-(methoxyimino)propanoyl}carbamate: Similar structure but with a different substitution pattern on the carbon chain.
Ethyl N-{2-cyano-2-hydroxyiminoacetyl}carbamate: Contains a hydroxyimino group instead of a methoxyimino group.
Ethyl N-{2-cyano-2-[(ethoxyimino)methyl]acetyl}carbamate: Contains an ethoxyimino group instead of a methoxyimino group
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C8H11N3O4 |
|---|---|
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
ethyl N-(2-cyano-3-methoxyiminopropanoyl)carbamate |
InChI |
InChI=1S/C8H11N3O4/c1-3-15-8(13)11-7(12)6(4-9)5-10-14-2/h5-6H,3H2,1-2H3,(H,11,12,13) |
InChI-Schlüssel |
AXOYXSBGRJDLAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC(=O)C(C=NOC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B11727708.png)
![Ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate](/img/structure/B11727722.png)

![benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727740.png)




![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727766.png)
![N-[(4-ethoxyphenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11727769.png)

![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11727776.png)

